(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride

Medicinal Chemistry Structure-Activity Relationship Benzimidazole Scaffold

Benzimidazole SAR is highly sensitive to substitution patterns; modest changes can invert activity. (1H-Benzo[d]imidazol-4-yl)methanamine HCl provides a defined 4-yl methanamine handle for reproducible amide coupling, reductive amination, or sulfonamide formation. The hydrochloride salt dissolves directly in aqueous assay buffers, eliminating DMSO solvent artifacts. Supplied at 97-98% purity, it ensures consistent intermediate quality for multi-step synthetic campaigns. Enables access to chemical space complementary to 2-aminomethyl benzimidazole libraries.

Molecular Formula C8H10ClN3
Molecular Weight 183.639
CAS No. 1788044-02-9
Cat. No. B591468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride
CAS1788044-02-9
Molecular FormulaC8H10ClN3
Molecular Weight183.639
Structural Identifiers
SMILESC1=CC(=C2C(=C1)NC=N2)CN.Cl
InChIInChI=1S/C8H9N3.ClH/c9-4-6-2-1-3-7-8(6)11-5-10-7;/h1-3,5H,4,9H2,(H,10,11);1H
InChIKeyZPQMBEFIWCORAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride: Chemical Identity


(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride (CAS 1788044-02-9) is a benzimidazole derivative with the molecular formula C8H10ClN3 and molecular weight of 183.64 g/mol . It features a benzimidazole core substituted with a methanamine group at the 4-position, presented as a hydrochloride salt . Commercial sources typically supply this compound as a white solid with purity specifications of 97–98% . The 4-yl substitution pattern on the benzimidazole scaffold distinguishes it from more common 2-substituted analogs and provides a distinct vector for further molecular elaboration . This compound serves primarily as a synthetic building block or pharmaceutical intermediate in medicinal chemistry research applications .

1
4-yl substitution pattern – provides a distinct molecular vector for SAR exploration, differing from common 2-substituted benzimidazole building blocks.
2
Hydrochloride salt form – reported water-soluble, supporting direct dissolution in aqueous assay buffers without additional solubilization steps.
3
Defined purity specification – commercially supplied with 97–98% purity, enabling consistent procurement for multi-step synthesis and screening campaigns.

(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride: Non-Substitutability


Substitution of (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride with generic benzimidazole derivatives without rigorous validation poses material risk to research reproducibility. The benzimidazole scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, wherein modest alterations in substitution pattern can invert biological activity and selectivity profiles entirely [1]. A systematic chemoinformatic analysis of 91 benzimidazole derivatives identified multiple 'activity cliffs' and 'selectivity switches,' demonstrating that two distinct R-group substitutions on the benzimidazole core can completely invert the activity pattern against protozoan targets [2]. Furthermore, the 4-yl methanamine substitution pattern provides a distinct molecular vector and electronic environment that influences both synthetic accessibility and downstream biological interactions relative to 2-substituted or 5-substituted congeners [3].

Risk
Regioisomeric mismatch – substitution at the 4-position vs. 2- or 5-positions can invert biological activity and selectivity profiles due to benzimidazole SAR sensitivity; reported activity cliffs may invalidate study comparisons.
Risk
Salt form impact – replacing the hydrochloride with a free base or other salt may alter aqueous solubility and dissolution behavior, potentially shifting assay outcomes and requiring re-optimization of experimental conditions.
Risk
Purity variability – using generic benzimidazole intermediates without documented purity specifications can introduce batch-dependent impurities that confound reaction yields and biological readouts; independent quality verification is advised.

(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride: Differentiation Evidence


Substitution Specificity: 4-yl Methanamine

The 4-yl substitution pattern in (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride provides a fundamentally different vector for molecular elaboration compared to more common 2-substituted benzimidazole analogs . While 2-substituted benzimidazole methanamines orient the primary amine functionality along the imidazole ring axis, the 4-yl substitution places the methanamine group on the benzene portion of the fused heterocycle, altering both the spatial trajectory and electronic environment of subsequent derivatization reactions [1]. This substitution pattern directly influences synthetic routes and the structural diversity accessible from this building block relative to 2-yl or 5-yl methanamine congeners [2].

Substitution Specificity
Class-level
4-yl methanamine vs. 2-yl methanamine
Qualitative difference in molecular vector orientation and electronic distribution on the benzimidazole scaffold.
Enables distinct SAR vector exploration
Structural inference; experimental SAR data not available
Medicinal Chemistry Structure-Activity Relationship Benzimidazole Scaffold

Hydrochloride Aqueous Solubility Advantage

(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride exhibits enhanced aqueous solubility compared to its free base counterpart (1H-Benzo[d]imidazol-4-yl)methanamine (CAS 64574-24-9) . The hydrochloride salt form is documented as soluble in water and polar solvents, whereas solubility data for the free base is reported as unavailable or limited [1]. The presence of the hydrochloride counterion increases the compound's polarity and ionization state at physiological pH ranges, facilitating dissolution in aqueous buffer systems commonly employed in biological assays .

Aqueous Solubility
Class-level
Hydrochloride salt: reported water-soluble
Free base (CAS 64574-24-9): solubility data unavailable
Supports direct aqueous assay compatibility
Class-level salt effect; experimental solubility values not reported
Pharmaceutical Formulation Bioavailability In Vitro Assay Compatibility

Commercial Availability and Purity Benchmarking

(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride is commercially available from multiple reputable suppliers with documented purity specifications of 97–98% . The compound is supplied as a white solid with storage recommendations at 0–8°C or room temperature depending on supplier specifications . In contrast, the free base analog (CAS 64574-24-9) is less broadly available from established commercial sources, with more limited purity documentation and supplier options [1]. The hydrochloride salt's commercial availability with defined purity specifications supports research reproducibility and enables consistent procurement for long-term project requirements.

Procurement Benchmark
Reported
Hydrochloride salt: multiple suppliers, 97–98% purity
Free base: limited supplier documentation
Reduces procurement risk for long-term projects
Supply landscape as reported; verify with current vendor data
Chemical Procurement Quality Control Research Reproducibility

(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride: Research Applications


4-yl Methanamine Scaffold Diversification

This compound is optimally deployed as a building block for synthesizing benzimidazole-based libraries requiring a distinct molecular vector for SAR exploration . The 4-yl methanamine substitution provides an amine handle for amide coupling, reductive amination, or sulfonamide formation at a position that diverges from the more commonly exploited 2-position of the benzimidazole core [1]. This enables access to chemical space complementary to libraries constructed from 2-aminomethyl benzimidazole building blocks, supporting scaffold-hopping and lead diversification strategies in early-stage drug discovery programs [2].

Aqueous-Compatible Salt for Biological Screening

The hydrochloride salt form is particularly suitable for direct dissolution in aqueous assay buffers without requiring DMSO stock solutions or additional solubilizing agents . This property supports in vitro biological screening workflows where maintaining compound integrity and avoiding solvent artifacts is critical, such as enzyme inhibition assays, cellular viability studies, or receptor binding experiments [1]. The documented aqueous solubility reduces experimental complexity and improves assay reproducibility compared to less soluble free base analogs [2].

Consistent Quality for Multi-Step Synthesis

As a pharmaceutical intermediate, the 97–98% purity specification and commercial availability from multiple suppliers support consistent procurement for multi-step synthetic campaigns . The compound's documented stability under specified storage conditions (0–8°C or room temperature depending on supplier) facilitates inventory management for long-term research projects [1]. This reliability is essential for synthetic routes requiring reproducible intermediate quality to ensure consistent yields and purity profiles in downstream transformations [2].

Application
Selection Property
Validation Focus
Scaffold diversification for SAR exploration
4-yl substitution vector distinct from 2-substituted analogs
Synthetic accessibility and chemical space complementarity
Biological assay-compatible salt form
Hydrochloride salt aqueous solubility
Direct dissolution in aqueous buffers without co-solvents
Multi-step synthesis intermediate
Reported purity specification
Lot-to-lot consistency and inventory stability review

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